2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide
Description
2-Amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroethyl group and a methyl group attached to the nitrogen atom, along with an amino substituent on the α-carbon. These compounds are typically synthesized via palladium-catalyzed hydrogenolysis of carbamates or through reactions involving trichloroacetamide intermediates . Fluorinated acetamides are of interest in pharmaceuticals and agrochemicals due to fluorine’s ability to modulate bioavailability, metabolic stability, and target binding .
Properties
Molecular Formula |
C5H9F3N2O |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C5H9F3N2O/c1-10(4(11)2-9)3-5(6,7)8/h2-3,9H2,1H3 |
InChI Key |
BPFYDKVLXKQPMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Coupling Reaction Using Protected Amino Acid Derivatives
-
- N-protected glycine derivatives such as N-phthalylglycine or N-Boc-glycine.
- 2,2,2-trifluoroethylamine or its hydrochloride salt.
Coupling Reagents and Conditions:
- Use of carbodiimides or imidazole-based coupling agents to activate the carboxyl group.
- The reaction is typically performed in polar aprotic, water-immiscible solvents such as ethyl acetate or isopropyl acetate to facilitate phase separation during workup.
- Reaction temperature ranges from 15°C to 40°C, often ambient temperature suffices.
- Molar ratio of trifluoroethylamine to the protected amino acid is maintained at approximately 1.05 to 1.15 to ensure complete reaction of acyl intermediates.
-
- Formation of an acylimidazole intermediate is critical. The reaction mixture is allowed to form this intermediate over 1-2 hours before addition of trifluoroethylamine.
- The nucleophilicity of trifluoroethylamine is enhanced by its electron-withdrawing fluorine atoms, facilitating amide bond formation.
Deprotection and Hydrogenolysis
-
- Removal of N-protecting groups such as phthalyl or Boc is achieved under mild conditions.
- Hydrated fibril reagents or aqueous acidic conditions can be employed, avoiding the use of flammable hydrogen gas.
- This step yields the crude 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide.
Representative Synthetic Scheme
| Step | Reactants/Intermediates | Conditions | Outcome |
|---|---|---|---|
| A | N-protected glycine derivative + coupling reagent + 2,2,2-trifluoroethylamine | Solvent: ethyl acetate; 15-40°C; base present | Formation of amide intermediate (e.g., phenylmethyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate) |
| B | Amide intermediate + hydrogen + hydrogenolysis catalyst | Atmospheric pressure, Pd catalyst, room temperature | Deprotected this compound |
| C | Free amide + acid (HX) | Room temperature | Acid salt of target compound |
Comparative Analysis of Preparation Methods
Research Results and Observations
- The reaction of 2,2,2-trifluoroethylamine with activated acyl intermediates proceeds efficiently in ethyl acetate or isopropyl acetate solvents, which facilitate easy phase separation and purification.
- The molar ratio of trifluoroethylamine slightly in excess (1.05–1.15 equivalents) ensures complete consumption of acyl intermediates and minimizes side products.
- Deprotection using hydrated fibril reagents avoids explosive hydrogen gas and allows operation at room temperature, improving safety and scalability.
- Hydrogenolysis using palladium catalysts under atmospheric pressure is effective for removing benzyl carbamate groups, yielding high purity products.
- Direct acylation methods involving chloroacetyl chloride and trifluoroethylamine under pressure lead to dimer impurities, complicating purification and lowering yields.
Summary Table of Key Process Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Ethyl acetate, Isopropyl acetate | Water-immiscible, polar aprotic |
| Temperature | 15°C to 40°C | Ambient to mild heating |
| Molar ratio (amine:acyl) | 1.05 to 1.15 | Slight excess amine preferred |
| Coupling reagent | Carbodiimides, imidazole derivatives | For acyl activation |
| Deprotection method | Hydrated fibril reagent or hydrogenolysis | Avoids hazardous conditions |
| Hydrogen pressure | Atmospheric (balloon) | For hydrogenolysis step |
| Acid for salt formation | HCl, CF3CO2H, CH3SO3H | Enhances stability and purification |
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamides .
Scientific Research Applications
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s structure combines three functional elements:
- Trifluoroethyl group : Enhances lipophilicity and metabolic resistance.
- Methyl group : Modulates steric and electronic effects on the nitrogen.
Comparisons with structurally related compounds are summarized below:
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
Biological Activity
2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is a compound that has garnered attention in the fields of pharmaceuticals and agrochemicals due to its role as an intermediate in the synthesis of various bioactive molecules, particularly fluralaner, a potent veterinary insecticide. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.
The compound is characterized by the presence of a trifluoroethyl group, which significantly influences its biological properties. The synthesis typically involves the reaction of glycine derivatives with trifluoroethylamine, yielding the desired amide through a series of steps that may include deprotection and purification processes .
The primary biological activity associated with this compound stems from its role as a precursor to fluralaner. Fluralaner acts by inhibiting the gamma-aminobutyric acid (GABA) gated chloride ion channels in insects. This mechanism disrupts neurotransmission, leading to paralysis and death in target pests while exhibiting low toxicity to mammals .
Efficacy in Insecticidal Applications
Fluralaner has demonstrated high insecticidal activity across various species. Its unique mechanism of action allows it to be effective against resistant strains of pests that have developed tolerance to other classes of insecticides. Studies indicate that fluralaner is safe for non-target species, making it a valuable tool in integrated pest management strategies .
Case Studies
- Fluralaner Efficacy Against Fleas and Ticks : Clinical trials have shown that fluralaner provides rapid knockdown and long-lasting protection against fleas and ticks in dogs and cats. The compound's effectiveness was assessed through field studies where treated animals exhibited significantly lower infestation rates compared to controls .
- Resistance Management : Research has highlighted fluralaner's effectiveness against pests with known resistance mechanisms. For instance, it was shown to maintain efficacy against populations of fleas that had developed resistance to conventional treatments .
Comparative Studies
A comparative study evaluated the insecticidal potency of fluralaner against other classes of insecticides such as phenylpyrazoles and cyclopentadienes. The results indicated that fluralaner not only outperformed these compounds in terms of speed and duration of action but also showed reduced cross-resistance .
Toxicological Assessments
Toxicological evaluations have confirmed that this compound and its derivatives exhibit low toxicity to mammals. Safety assessments conducted on various animal models indicated no significant adverse effects at therapeutic doses .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction conditions be fine-tuned to maximize yield and purity?
The synthesis typically involves nucleophilic substitution or amide bond formation. Key steps include:
- Amine Activation : Reacting methylamine with a trifluoroethyl halide precursor under basic conditions (e.g., potassium carbonate in dichloromethane) to form the N-methyl-N-trifluoroethyl intermediate .
- Acetamide Formation : Coupling the intermediate with a protected amino acid derivative (e.g., chloroacetyl chloride), followed by deprotection .
- Optimization : Reaction temperature (40–60°C), solvent polarity (dichloromethane or THF), and stoichiometric ratios (1:1.2 amine:acetylating agent) are critical. Purity (>99%) is achieved via recrystallization or column chromatography .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm the methylamino group (δ 2.8–3.1 ppm for CHN) and trifluoroethyl moiety (δ 4.0–4.5 ppm for CFCH) .
- X-ray Crystallography : Resolves the planar amide bond geometry and trifluoroethyl group orientation, critical for understanding steric effects .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 199.1 (CHFNO) .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s interaction with biological targets such as GABA receptors?
The trifluoroethyl group enhances lipophilicity (logP ≈ 1.8), improving membrane permeability and target engagement. Computational docking studies suggest:
- Hydrophobic Binding : The CF group occupies a hydrophobic pocket in GABA receptors, stabilizing ligand-receptor interactions .
- Electron-Withdrawing Effects : The group increases electrophilicity at the amide carbonyl, facilitating hydrogen bonding with receptor residues (e.g., Arg218) .
Experimental validation via in vitro GABA receptor assays (IC < 100 nM) is recommended .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in:
- Assay Conditions : Buffer pH (7.4 vs. 6.8) and ion concentration (e.g., Cl) affect receptor-ligand kinetics .
- Structural Analogs : Compare activity of derivatives (Table 1) to isolate the impact of substituents .
Table 1 : Bioactivity of Structural Analogs
| Compound | Modification | GABA IC |
|---|---|---|
| Parent Compound | None | 85 nM |
| N-Methyl analog | CH instead of CF | >1 µM |
| 5-Chloro-phenyl derivative | Aromatic chloro-substituent | 42 nM |
Q. What strategies are effective for studying metabolic stability and degradation pathways?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The trifluoroethyl group reduces oxidative metabolism, extending half-life (>2 hours) .
- Degradation Pathways : Major pathways include amide hydrolysis (pH-dependent) and CYP450-mediated N-dealkylation. Stabilizing strategies:
Methodological Guidance
Q. How should researchers design experiments to assess the compound’s role as a synthetic intermediate in fluralaner production?
- Step 1 : Couple with isoxazoline precursors via Mitsunobu reaction (DIAD, PPh) to form the fluralaner core .
- Step 2 : Optimize reaction efficiency by varying solvent (DMF vs. acetonitrile) and temperature (60–80°C).
- Step 3 : Validate intermediate purity via HPLC (C18 column, 90:10 HO:MeCN, 1 mL/min) .
Q. What computational tools are recommended for predicting physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
